molecular formula C13H17NO2 B069625 4-(Piperidin-1-ylmethyl)benzoic acid CAS No. 159691-33-5

4-(Piperidin-1-ylmethyl)benzoic acid

Katalognummer: B069625
CAS-Nummer: 159691-33-5
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: RNCCMTVMMFUIKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid typically involves the reaction of piperidine with a suitable benzoic acid derivative. One common method is the reaction of piperidine with 4-(chloromethyl)benzoic acid under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Piperidin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antidepressant Development
One of the primary applications of 4-(Piperidin-1-ylmethyl)benzoic acid is as an intermediate in the synthesis of antidepressants, particularly Lu AA21004. This compound plays a crucial role in the metabolic pathway of Lu AA21004, influencing its pharmacokinetics and therapeutic effects. The structural characteristics of this acid enhance its ability to modulate neurotransmitter systems, which is vital for antidepressant activity.

Targeted Protein Degradation
In recent years, this compound has gained attention in the field of targeted protein degradation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds utilize linkers such as this compound to connect ligands that bind to target proteins with E3 ubiquitin ligases, facilitating the degradation of unwanted proteins within cells. This application is particularly relevant in cancer therapy and other diseases where protein dysregulation occurs .

Material Science Applications

Co-crystal Engineering
The compound is also utilized in co-crystal engineering, which involves forming crystalline materials composed of two or more different molecules. This process can enhance the solubility and stability of pharmaceutical compounds, making them more effective as drug formulations. The ability of this compound to form stable co-crystals with various active pharmaceutical ingredients (APIs) has been explored to improve drug delivery systems.

Interaction Studies
Research has shown that this compound exhibits various biological activities, including potential anti-inflammatory and analgesic effects. Interaction studies have focused on its role in modulating biological pathways relevant to these activities. For instance, its structural similarities with other piperidine derivatives allow for comparative studies that can elucidate mechanisms of action and efficacy against specific targets .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-(Piperidinomethyl)benzoic acid hydrochloridePiperidine ring attached to benzoic acidHydrochloride form may enhance solubility
4-(Pyrrolidinylmethyl)benzoic acidSubstituted pyrrolidine instead of piperidinePotentially different pharmacological profiles
4-(Morpholinomethyl)benzoic acidMorpholine ring attached to benzoic acidMay exhibit different binding affinities

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various research contexts:

  • Antidepressant Pharmacokinetics
    A study examining the metabolic pathways of Lu AA21004 found that the presence of this compound significantly impacted its absorption and distribution within biological systems, suggesting that modifications to this compound could lead to improved therapeutic outcomes.
  • Protein Degradation Mechanisms
    Research into PROTAC technology demonstrated that incorporating this compound as a linker enhanced the efficiency of targeted protein degradation in cellular models, indicating its potential utility in developing novel therapeutics for diseases characterized by protein overexpression .

Wirkmechanismus

The mechanism of action of 4-(Piperidin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways and biological responses . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Piperidin-1-ylmethyl)benzoic acid is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

4-(Piperidin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of approximately 237.30 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Reaction of 4-bromomethylbenzoic acid with piperidine : This method typically yields good purity and yield.
  • Reductive amination of 4-cyanomethylbenzoic acid with piperidine : This approach allows for modifications that can enhance biological activity.

These synthetic routes are essential for producing derivatives that may exhibit improved pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Neuropharmacological Effects

  • Analgesic Properties : Preliminary studies suggest that this compound may influence pain pathways in the central nervous system, indicating potential as an analgesic agent.
  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by inflammation.

Interaction with Neurotransmitter Systems

Studies have indicated that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction suggests potential antidepressant-like effects, which warrants further investigation into its efficacy in treating anxiety and depression.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound's structure allows it to bind to specific receptors in the central nervous system, influencing neurotransmitter release and activity.

Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique properties of this compound:

Compound NameChemical FormulaUnique Features
2-(Piperidin-1-ylmethyl)benzoic acidC₁₃H₁₇NO₂Substituent at ortho position; potential different activity
4-Piperidin-1-yl-benzoic acidC₁₂H₁₅NO₂Lacks the methyl group; may exhibit different solubility
3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acidC₁₄H₁₉NO₃Contains a methoxy group; could influence pharmacokinetics

The para-substitution pattern in this compound is significant for its specific receptor interactions compared to ortho or meta-substituted analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to piperidine derivatives. For instance:

  • A study by Abdelshaheed et al. (2021) demonstrated that piperidine derivatives exhibited high selectivity in inhibiting cytomegalovirus, suggesting their potential in antiviral applications .
  • Research focused on similar piperidine compounds has shown promising results in terms of antimicrobial activity against various bacterial strains, indicating a broad spectrum of biological effects .

Eigenschaften

IUPAC Name

4-(piperidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCCMTVMMFUIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360247
Record name 4-(piperidin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159691-33-5
Record name 4-(piperidin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 2
4-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 3
4-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 4
4-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 5
4-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 6
4-(Piperidin-1-ylmethyl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.